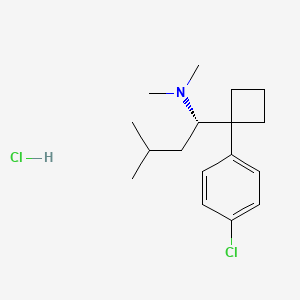

(S)-Sibutramine hydrochloride

説明

特性

IUPAC Name |

(1S)-1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;/h6-9,13,16H,5,10-12H2,1-4H3;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAOJIWUVCMBAZ-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153341-23-2 | |

| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153341-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sibutramine hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153341232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SIBUTRAMINE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/439WN38XQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

R,s -sibutramine:the Final Step is the N,n-dimethylation of the Primary Amine to Yield Racemic Sibutramine. This is Typically Accomplished Via the Eschweiler-clarke Reaction, Using Formic Acid and Formaldehyde.google.comthe Resulting Racemic Sibutramine Base is then Treated with Hydrochloric Acid to Form the Hydrochloride Salt.google.com

Optimization of Reaction Conditions and Process Chemistry Aspects

Key areas of optimization include:

Reagent Substitution: In the final N,N-dimethylation step, the use of 37% aqueous formaldehyde was common but could be inefficient. An improved process utilizes paraformaldehyde and reacts the primary amine intermediate in its free base form rather than as a hydrochloride salt. google.com This change improves solubility, avoids the need for water, reduces reaction time from approximately 18 hours to 6-9 hours, and lowers production costs. google.com

Simplified Purification: The final purification of sibutramine hydrochloride, which traditionally involved complex recrystallization, has been simplified. An optimized method involves dissolving the final oil product in ether and precipitating the hydrochloride salt by adding ether saturated with HCl gas, providing a more straightforward and efficient isolation of the final product. google.com

By-product Analysis: Process development also involves the study and identification of potential by-products. In the synthesis of sibutramine, key steps such as the cycloalkylation and the Grignard reaction can lead to the formation of impurities like heptane dinitriles and bis-cyclobutyl alkylamine. acs.org Understanding and controlling the formation of these by-products is crucial for ensuring the purity and quality of the final active pharmaceutical ingredient. acs.org

The table below highlights the comparison between conventional and optimized process parameters.

| Process Aspect | Conventional Method | Optimized Method | Advantage of Optimization |

| Overall Yield | ~18.9% google.com | Up to 52.7% google.com | ~3-fold increase in productivity |

| Number of Steps | Multiple distinct steps for amine formation google.com | One-pot reaction for amine formation google.com | Reduced process time and complexity |

| N,N-dimethylation Reagent | 37% Aqueous Formaldehyde google.com | Paraformaldehyde google.com | Avoids aqueous medium, improves reaction conditions |

| Reaction Time (N,N-dimethylation) | ~18 hours google.comgoogle.com | 6-9 hours google.com | Significant reduction in batch time |

| Purification | Complex recrystallization google.com | Simple precipitation with HCl/ether google.com | Simplified final product isolation |

Neurotransmitter Transporter Binding Kinetics and Equilibrium Analysis

The therapeutic and pharmacological effects of sibutramine and its active metabolites are derived from their interaction with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. By inhibiting the reuptake of these neurotransmitters, they increase their extracellular concentrations in the synaptic cleft. wikipedia.orgresearchgate.net Racemic sibutramine has been shown to inhibit the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine. wikipedia.org

It is important to note that while Ki values for the racemic mixture of sibutramine are available, specific binding kinetic data such as association (kon) and dissociation (koff) rate constants for (S)-Sibutramine hydrochloride are not extensively detailed in the public literature. The focus of most pharmacological studies has been on the more potent metabolites.

Racemic sibutramine demonstrates a binding affinity for the serotonin transporter. wikipedia.org However, sibutramine itself is considered a very weak inhibitor of SERT in vitro. nih.gov The primary inhibition of serotonin reuptake is mediated by its active metabolites, M1 and M2. nih.govresearchgate.net Studies on the enantiomers of these metabolites have revealed a significant stereoselectivity, with the (R)-enantiomers showing a much higher affinity for SERT than the (S)-enantiomers. For instance, the (R)-enantiomer of didesmethylsibutramine (M2) has been reported to have a 30-fold greater affinity for SERT than its (S)-counterpart. This suggests that (S)-Sibutramine and its corresponding (S)-metabolites are weaker inhibitors of the serotonin transporter.

Similar to its interaction with SERT, sibutramine also acts on the norepinephrine transporter. Racemic sibutramine is a relatively weak inhibitor of NET in vitro. nih.gov The more potent inhibition of norepinephrine reuptake is carried out by the active metabolites M1 and M2. nih.govresearchgate.net Enantioselective studies of these metabolites have shown that the (R)-enantiomers are more potent inhibitors of NET compared to the (S)-enantiomers. nih.gov

The interaction of sibutramine with the dopamine transporter is comparatively weaker than its interaction with SERT and NET. wikipedia.org The active metabolites M1 and M2 also exhibit a lower potency for DAT inhibition compared to the other two monoamine transporters. researchgate.net While specific binding kinetics for (S)-Sibutramine at DAT are not well-documented, the general trend of weaker interaction for the (S)-enantiomers of its metabolites suggests a similarly low affinity for the parent (S)-enantiomer at the dopamine transporter. nih.gov

Table 1: Inhibitory Constants (Ki) of Racemic Sibutramine and its Metabolites

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| Racemic Sibutramine | 298 | 5451 | 943 |

| Racemic M1 (Desmethyl) | ~18 | - | - |

| Racemic M2 (Didesmethyl) | ~25 | - | - |

Norepinephrine Transporter (NET) Interaction Mechanisms

Allosteric Modulation and Ligand-Binding Site Characterization

Allosteric modulation refers to the regulation of a protein by a ligand binding to a site other than the protein's active site. universiteitleiden.nl In the context of neurotransmitter transporters, allosteric sites have been identified that can modulate the binding and transport of substrates and inhibitors at the primary (orthosteric) site. semanticscholar.orgnih.govnih.gov

There is a lack of specific studies investigating the allosteric modulation of SERT, NET, or DAT by this compound. Research on the allosteric modulation of these transporters has focused on other compounds, such as certain antidepressants that can enhance their own binding affinity through interaction with an allosteric site on SERT. researchgate.net While it is known that monoamine transporters possess allosteric binding sites, there is no direct evidence from the provided search results to suggest that (S)-Sibutramine acts as an allosteric modulator.

Enantioselective Molecular Interactions at Transporter Sites

Stereoselectivity is a critical aspect of drug-receptor interactions, where one enantiomer of a chiral drug may exhibit significantly different pharmacological activity compared to its counterpart. slideshare.net In the case of sibutramine, this enantioselectivity is most pronounced in its active metabolites.

While detailed binding affinity data for the individual enantiomers of the parent compound, sibutramine, are scarce, extensive research on its metabolites has consistently shown that the (R)-enantiomers of both desmethylsibutramine (M1) and didesmethylsibutramine (M2) are pharmacologically more potent than the corresponding (S)-enantiomers. wikipedia.orgnih.gov Studies have demonstrated that the (R)-enantiomers of the metabolites have significantly greater anorectic effects, which are linked to their higher affinity for SERT and NET. wikipedia.orgnih.gov Specifically, the (R)-enantiomer of didesmethylsibutramine exhibits a 30-fold greater affinity for the serotonin transporter than the (S)-enantiomer. This pronounced stereoselectivity in the active metabolites strongly suggests that this compound itself would have a weaker interaction with monoamine transporters compared to its (R)-enantiomer.

Differential Interactions of Chiral Metabolites with Transporters

This compound is a prodrug, meaning its primary pharmacological activity is exerted through its active metabolites. wikipedia.org The parent compound is metabolized in the liver into two key active metabolites: a secondary amine, desmethylsibutramine (M1), and a primary amine, didesmethylsibutramine (M2). wikipedia.orgfda.govdrugbank.com These metabolites are responsible for the potent inhibition of the reuptake of norepinephrine (NE) and serotonin (5-HT), and to a lesser degree, dopamine (DA). fda.govdrugbank.com

Sibutramine is administered as a racemic mixture, containing both (R)- and (S)-enantiomers. wikipedia.org Its metabolites, M1 and M2, are also chiral, and their enantiomers exhibit significant differences in their interaction with monoamine transporters. wikipedia.orgnih.gov Research has consistently shown that the (R)-enantiomers of both desmethylsibutramine and didesmethylsibutramine are substantially more potent inhibitors of neurotransmitter reuptake compared to their (S)-counterparts. wikipedia.orgnih.gov

| Metabolite Enantiomer | Relative Potency at Serotonin Transporter (SERT) | Relative Potency at Norepinephrine Transporter (NET) | Key Research Finding |

| (R)-desmethylsibutramine | High | High | Significantly greater anorexic and locomotor effects compared to the (S)-enantiomer. nih.gov |

| (S)-desmethylsibutramine | Low | Low | Pharmacologically less effective than the (R)-enantiomer. nih.govscience.gov |

| (R)-didesmethylsibutramine | High | High | Considered a promising anti-obesity drug candidate due to its potent transporter inhibition. researchgate.net More potent than the (S)-enantiomer. nih.gov |

| (S)-didesmethylsibutramine | Low | Low | Significantly less potent at inhibiting monoamine reuptake than its (R)-counterpart. nih.govwikipedia.org |

In Vitro Cellular Models for Mechanistic Elucidation (e.g., transporter-expressing cell lines)

The mechanistic pathways of this compound and its metabolites have been extensively studied using a variety of in vitro cellular models. These systems are crucial for understanding stereoselective metabolism, transporter interactions, and cellular toxicity without the complexities of a whole organism.

Primary cultures of rat hepatocytes have been instrumental in demonstrating the stereoselective biotransformation of sibutramine. nih.gov In one such study, the metabolism of (R)-sibutramine, (S)-sibutramine, and the racemic mixture was compared. The results showed that while the incubation of (R)-sibutramine yielded only the M1 and M2 metabolites, the incubation of (S)-sibutramine resulted in the formation of four major metabolites (M1, M2, M3, and M4) and several other minor ones. nih.gov This highlights a significant difference in the metabolic fate of the two enantiomers, with (S)-sibutramine undergoing more extensive biotransformation. nih.gov Other studies have utilized human liver-derived cell lines, such as HepG2 and Chang Liver cells, to investigate the role of specific enzymes, noting that cytotoxicity was increased when the metabolizing enzyme CYP3A4 was inhibited or knocked down. science.gov

Transporter-expressing cell lines are another vital tool. These are typically cell lines like Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells that have been genetically engineered to express a specific transporter protein, such as SERT, NET, or the organic cation transporter 3 (OCT3). nih.gov By using these cells, researchers can isolate the interaction of a compound with a single transporter type. Studies on various antidepressants that share mechanisms with sibutramine have used OCT3-transfected cells to measure the inhibitory effects on transporter activity in a controlled environment. nih.gov These models allow for the determination of inhibitory concentrations (IC₅₀) and binding affinities (Ki) of compounds like the chiral metabolites of sibutramine for each specific monoamine transporter, providing a clear picture of their potency and selectivity. fda.govnih.gov Furthermore, cell monolayer models, such as Caco-2 cells derived from human colorectal carcinoma, are used to predict intestinal absorption and the role of efflux transporters like P-glycoprotein. helsinki.fi

Biochemical Signal Transduction Pathway Modulation in Research Systems

The inhibition of neurotransmitter transporters by the active metabolites of this compound initiates a cascade of downstream biochemical signaling events. Research has focused on how these initial interactions at the synapse translate into broader physiological effects through the modulation of intracellular signal transduction pathways.

A significant area of investigation has been the role of heterotrimeric guanine-binding proteins (G proteins). researchgate.net Pharmacogenetic studies have identified a key polymorphism (C825T) in the GNB3 gene, which encodes the β3 subunit of G proteins. researchgate.netnih.gov The presence of the 825T allele leads to a functionally more active splice variant of the G-protein β3 subunit, resulting in enhanced intracellular signal transduction. nih.gov This genetic variation has been linked to differences in weight loss among individuals treated with sibutramine, suggesting that the efficiency of the G-protein signaling cascade is a crucial modulator of the drug's therapeutic outcome. nih.govmedscape.com The adrenergic and serotonergic receptor functions targeted by sibutramine's metabolites are ultimately translated through this G-protein pathway. medscape.com

Furthermore, the activity of sibutramine is modulated by presynaptic autoreceptors, particularly α2-adrenoceptors, which are themselves G-protein coupled receptors. nih.gov Sibutramine's inhibition of norepinephrine reuptake leads to an increase in extracellular noradrenaline. This elevated concentration, in turn, activates presynaptic α2-adrenoceptors, creating a negative feedback loop that limits further noradrenaline release. nih.gov Studies using α2-adrenoceptor antagonists in research models have shown that blocking this feedback mechanism potentiates the increase in extracellular noradrenaline induced by sibutramine. nih.gov This demonstrates a direct modulation of a key biochemical signaling pathway that regulates the ultimate neurochemical effect of the drug. Other research has noted that the serotonin transporter (SERT) itself is modulated by the cGMP signaling pathway, which involves cGMP-dependent protein kinase (PKG), indicating another potential layer of signal pathway interaction. researchgate.net

Identification and Structural Elucidation of Metabolites via Spectroscopic Methods

The characterization and structural determination of (S)-sibutramine metabolites have been largely accomplished through the application of advanced spectroscopic and spectrometric techniques. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), has been a cornerstone in profiling and identifying metabolites in biological matrices like plasma and hepatocyte incubates. nih.govnih.govscirp.org

In studies using primary cultures of rat hepatocytes, liquid chromatography-ion trap mass spectrometry was employed to detect and structurally characterize the metabolites formed from separate incubations of (R)- and (S)-sibutramine. nih.gov These analyses identified numerous metabolites generated through pathways including demethylation, hydroxylation, dehydrogenation, and glucuronidation. nih.gov The use of MS² and MS³ experiments provided detailed fragmentation patterns, which were essential for the structural elucidation of these compounds. nih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) has also been utilized, particularly for detecting urinary metabolites. Derivatization techniques, such as creating N-trifluoroacetyl (N-TFA) and O-trimethylsilyl (O-TMS) derivatives, have been employed to improve the chromatographic and mass spectrometric properties of the metabolites, allowing for their characterization. dshs-koeln.de For definitive structural confirmation of novel analogues or metabolites, isolation from the biological matrix is followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the compound's chemical structure. nih.govresearchgate.net

The primary pharmacologically active metabolites consistently identified are the mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2). fda.govnih.govfda.gov Further downstream metabolites, including various hydroxylated and conjugated species, have also been characterized. nih.govdshs-koeln.de For instance, hydroxylated derivatives such as hydroxy-isopropyl-bis-nor-sibutramine and hydroxy-cyclobutane-bis-nor-sibutramine have been identified in urine. dshs-koeln.de

| Metabolite | Abbreviation | Method of Formation | Spectroscopic Identification Method(s) | Pharmacological Activity |

|---|---|---|---|---|

| mono-desmethylsibutramine | M1 | N-demethylation | LC-MS/MS, GC-MS | Active |

| di-desmethylsibutramine | M2 | N-demethylation | LC-MS/MS, GC-MS | Active |

| Hydroxylated metabolites | - | Hydroxylation | LC-MS/MS, GC-MS | Inactive |

| Glucuronide conjugates | - | Glucuronidation | LC-MS | Inactive |

Enzymatic Pathways of Biotransformation in Isolated Systems

The biotransformation of (S)-sibutramine is a multi-step process involving several enzymatic systems. Studies using isolated systems, such as human liver microsomes (HLMs) and primary hepatocytes, have been instrumental in delineating these pathways. nih.govnih.gov

The initial and rate-limiting steps in sibutramine metabolism are oxidative reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. fda.govwikipedia.orgdrugbank.com

The conversion of sibutramine to its pharmacologically active N-demethylated metabolites, M1 and M2, is a critical step. fda.gov Research has identified specific CYP isoforms responsible for this biotransformation. While several studies point to the cytochrome P450 3A4 (CYP3A4) isoenzyme as the principal catalyst for the N-demethylation of sibutramine, other significant evidence highlights a primary role for a different isoform. fda.govfda.govwikipedia.orgdrugbank.comtg.org.au

More targeted research using recombinant P450s and chemical inhibition studies in human liver microsomes has demonstrated that CYP2B6 is the main enzyme responsible for the formation of both M1 from sibutramine and M2 from M1. nih.govmdpi.com This research showed that potent and selective inhibitors of CYP2B6 significantly blocked the formation of these metabolites. nih.gov While recombinant CYP3A4 and CYP2C19 also showed some capacity to form M1, their contribution is considered minor at clinically relevant concentrations. nih.gov The subsequent hydroxylation of the active metabolites M1 and M2 into inactive forms is also mediated by CYP enzymes, primarily CYP3A4. fda.govfda.govdrugbank.com

| CYP Isoform | Metabolic Reaction | Relative Contribution | Reference(s) |

|---|---|---|---|

| CYP2B6 | N-demethylation (Sibutramine → M1; M1 → M2) | Primary | nih.govmdpi.com |

| CYP3A4 | N-demethylation, Hydroxylation | Significant/Primary | fda.govfda.govwikipedia.orgdrugbank.comtg.org.au |

| CYP2C19 | N-demethylation | Minor | nih.gov |

The metabolism of sibutramine exhibits significant stereoselectivity. Studies comparing the biotransformation of the individual enantiomers have found that the metabolic pathways differ. In primary cultures of rat hepatocytes, incubation with (S)-sibutramine resulted in the formation of four major and several minor metabolites. In contrast, incubation with (R)-sibutramine produced only the two primary desmethyl metabolites, M1 and M2. nih.gov This suggests that the (S)-enantiomer is more susceptible to a broader range of metabolic reactions. nih.gov Furthermore, the (R)-enantiomers of the active metabolites, (R)-desmethylsibutramine and (R)-didesmethylsibutramine, have been shown to possess significantly greater anorectic effects than their corresponding (S)-enantiomers. wikipedia.orgnih.gov

The oxidative reactions also display regioselectivity, with hydroxylation occurring at specific positions on the metabolite molecules. Characterization of urinary metabolites has revealed hydroxylation on both the cyclobutane ring and the isopropyl side chain. dshs-koeln.de This regioselective hydroxylation is a key step that precedes Phase II conjugation and facilitates the inactivation and excretion of the drug.

The available scientific literature predominantly focuses on the central role of the cytochrome P450 system in the Phase I metabolism of sibutramine. There is limited specific information detailing significant metabolic pathways for (S)-sibutramine that are mediated by non-CYP enzymes, such as flavin-containing monooxygenases (FMO) or aldehyde oxidases (AO), for its initial biotransformation. The primary route of metabolism to its active and subsequent inactive hydroxylated metabolites is consistently attributed to CYP enzymes. technologynetworks.combioivt.comevotec.com

Following the initial CYP-mediated oxidative metabolism (Phase I), the resulting hydroxylated metabolites of sibutramine undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their elimination from the body, primarily via the urine. drugbank.comnih.gov

The principal Phase II pathway for sibutramine metabolites is glucuronidation, where glucuronic acid is attached to the hydroxyl groups of the metabolites. nih.gov This process leads to the formation of pharmacologically inactive metabolites, often designated as M5 and M6, which are glucuronide conjugates of the hydroxylated forms of M1 and M2. fda.govfda.govwikipedia.orgnih.gov Studies using rat hepatocytes have confirmed the formation of several glucuronide conjugates. nih.gov These investigations also revealed clear enantioselective formation for two of the glucuronide conjugates, indicating that the stereochemistry of the parent compound influences these Phase II reactions as well. nih.gov While sulfation is another common Phase II reaction for many drugs, glucuronidation is the specifically identified and predominant conjugation pathway for sibutramine metabolites based on current research.

Specific CYP Isoforms Responsible for N-Demethylation and Hydroxylation

Non-CYP Mediated Metabolism

Stereoselective Metabolic Pathways of (S)-Sibutramine vs. (R)-Sibutramine

The metabolism of sibutramine is markedly stereoselective, meaning the (S)- and (R)-enantiomers are processed differently by metabolic enzymes. nih.gov While initial N-demethylation to form the active metabolite M1 (N-mono-desmethylsibutramine) shows little to no significant difference between the R- and S-enantiomers in human liver microsomes (HLM), subsequent metabolic steps are highly selective. nih.govtandfonline.com

The S-enantiomers of the metabolites M1 and M2 (N,N-di-desmethylsibutramine) are metabolized more rapidly than their corresponding R-enantiomers. nih.govtandfonline.com Specifically, the S-enantiomers are preferentially converted to M2 and hydroxylated metabolites (HM1 and HM2). nih.gov Studies using HLM have quantified this preference, showing significantly higher intrinsic clearance (Clint) for the metabolism of the S-enantiomers. nih.govtandfonline.com

Several CYP isoforms are involved in these transformations. CYP2B6 and CYP2C19 are responsible for all metabolic reactions of sibutramine, whereas CYP3A4 and CYP3A5 are only involved in the initial formation of M1. nih.govtandfonline.com The stereoselectivity is enzyme-dependent:

Formation of M1: CYP2C19 and CYP3A5 show a preference for converting (S)-sibutramine to S-M1. In contrast, CYP2B6 and CYP3A4 exhibit little to no stereoselectivity in this initial step. nih.govscience.gov

Formation of M2: CYP2B6 metabolizes S-M1 into M2 more rapidly than R-M1. nih.govscience.gov Conversely, CYP2C19 catalyzes the formation of M2 from R-M1 more efficiently than from S-M1. nih.govscience.gov

Formation of Hydroxylated Metabolites: The most pronounced enantioselectivity is seen in the hydroxylation of M1 and M2. Both CYP2B6 and CYP2C19 preferentially catalyze the formation of hydroxyl metabolites (HM1 and HM2) from the S-enantiomers. nih.govtandfonline.com

Table 1: Comparative Intrinsic Clearance (Clint) Ratios for Sibutramine Enantiomers in Human Liver Microsomes

This table shows the ratio of intrinsic clearance for S-enantiomers relative to R-enantiomers for major metabolic reactions. A ratio greater than 1 indicates preferential metabolism of the S-enantiomer.

| Metabolic Reaction | Clint Ratio (S-enantiomer / R-enantiomer) | Reference |

|---|---|---|

| M1 → M2 | 1.97 | nih.govtandfonline.com |

| M1 → HM1 | 4.83 | nih.govtandfonline.com |

| M2 → HM2 | 9.94 | nih.govtandfonline.com |

In Vitro Metabolic Stability Assessment in Liver Microsomes and Hepatocytes

The metabolic stability of a compound, often assessed by its in vitro half-life and intrinsic clearance, is crucial for understanding its pharmacokinetic profile. if-pan.krakow.pl Studies using human and animal liver microsomes and hepatocytes have been instrumental in characterizing the metabolism of (S)-sibutramine.

In human liver microsomes (HLM), CYP2B6 has been identified as the primary enzyme responsible for the formation of the active metabolites M1 and M2. scispace.comnih.gov While CYP3A4 was initially thought to be the principal enzyme, further studies demonstrated the high-affinity role of CYP2B6. fda.govscispace.comnih.gov The kinetics of M1 and M2 formation in HLM were found to fit a two-enzyme model, with the high-affinity component corresponding to the activity of CYP2B6. scispace.comnih.gov Sibutramine is also a potent and selective competitive inhibitor of CYP2B6. nih.gov

Studies using primary cultures of rat hepatocytes have revealed a more complex metabolic profile than that observed in liver microsomes. researchgate.netnih.gov While incubations with rat liver microsomes primarily yield the N-demethylated metabolites M1 and M2, incubations in rat hepatocytes show a greater variety of metabolic products. researchgate.netnih.govoup.com This is particularly evident for (S)-sibutramine, which, when incubated with rat hepatocytes, results in four major metabolites and several minor ones. nih.govoup.com In contrast, (R)-sibutramine incubation yields only M1 and M2 in the same system. nih.govoup.com

A detailed investigation using liquid chromatography-ion trap mass spectrometry on samples from rat hepatocyte incubations identified nineteen metabolites of sibutramine, many of which had not been previously reported. nih.gov These metabolites were formed through various reactions including demethylation, hydroxylation, dehydrogenation, acetylation, and glucuronidation. nih.gov This highlights that hepatocytes, which contain a broader range of phase I and phase II enzymes, provide a more comprehensive, and likely more physiologically relevant, picture of metabolic stability and pathways compared to microsomes. helsinki.fi

Comparative Metabolic Profiling in Animal Models for Mechanistic Insights

Animal models, particularly rodents, are frequently used in preclinical studies to gain mechanistic insights into drug metabolism. nih.gov However, species differences in drug metabolism are common and must be considered.

In the case of sibutramine, comparative studies using rat models have provided valuable insights into its stereoselective biotransformation. As noted previously, the metabolic profile of sibutramine in rat hepatocytes is significantly different from that in rat liver microsomes, with the former revealing a much more extensive metabolism, especially for the (S)-enantiomer. nih.govoup.com Incubating (S)-sibutramine or racemic sibutramine with rat hepatocytes produced four major metabolites (M1, M2, M3, and M4) and other minor metabolites, whereas incubating (R)-sibutramine produced only M1 and M2. nih.govoup.com

This difference in metabolic complexity between the enantiomers in a whole-cell system like hepatocytes likely contributes to the distinct pharmacokinetic and pharmacodynamic profiles observed in vivo. For instance, studies in rats have shown that the (R)-enantiomers of sibutramine's active metabolites have more potent anorexic effects than the (S)-enantiomers. ijpp.comnih.gov The difference in the number of metabolites formed from (S)-sibutramine versus (R)-sibutramine in rat hepatocytes (multiple vs. two, respectively) suggests a more complex and potentially faster clearance pathway for the (S)-enantiomer, which could explain its lower in vivo activity in this animal model. ijpp.com

Furthermore, clear enantioselective formation was observed for two hydroxyl derivatives and two glucuronide conjugates in rat hepatocytes, indicating that the functional groups are located near the chiral center. nih.gov These findings from animal models underscore the importance of stereoselectivity in the drug's disposition and provide a mechanistic basis for the different pharmacological effects of its enantiomers. nih.govijpp.com

Table 2: Metabolite Profile of Sibutramine Enantiomers in Rat In Vitro Systems

This table summarizes the major metabolites identified following incubation of sibutramine enantiomers in different rat liver preparations.

| In Vitro System | Incubated Compound | Major Metabolites Detected | Reference |

|---|---|---|---|

| Rat Liver Microsomes | (R)-Sibutramine | M1, M2 | researchgate.netnih.gov |

| (S)-Sibutramine | M1, M2 | researchgate.netnih.gov | |

| Rat Hepatocytes | (R)-Sibutramine | M1, M2 | nih.govoup.com |

| (S)-Sibutramine | M1, M2, M3, M4 (+ minor metabolites) | nih.govoup.com |

Advanced Analytical and Spectroscopic Characterization of S -sibutramine Hydrochloride in Research

Chromatographic Techniques for Enantiomeric Purity and Impurity Profiling

Chromatographic methods are central to the analysis of (S)-Sibutramine hydrochloride, enabling the separation and quantification of its enantiomers and the identification of any process-related or degradation impurities.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development.koreascience.kr

Chiral HPLC stands as a cornerstone for the enantioselective analysis of sibutramine. koreascience.kr The development of a robust chiral HPLC method involves a systematic process of selecting an appropriate chiral stationary phase and optimizing the mobile phase composition and flow parameters to achieve optimal separation of the (R) and (S)-enantiomers.

The choice of the chiral stationary phase (CSP) is the most critical factor in achieving enantiomeric separation of sibutramine. Various types of CSPs have been successfully employed, with polysaccharide-based and protein-based columns being particularly effective. scielo.brresearchgate.net

Polysaccharide-based CSPs : Columns such as Chiralcel OD, which is based on cellulose derivatives, have been utilized for the chiral separation of sibutramine. scielo.brresearchgate.net These phases offer broad enantioselectivity and are compatible with a range of mobile phases.

Protein-based CSPs : α1-acid glycoprotein (AGP) columns, also known as Chiral-AGP, have demonstrated excellent performance in resolving sibutramine enantiomers. koreascience.krunesp.br These columns often allow for rapid separations, with one method achieving separation in under five minutes. unesp.br

Macrocyclic Glycopeptide CSPs : The Astec® CHIROBIOTIC® V2 column, based on vancomycin, has been shown to successfully separate sibutramine enantiomers using a simple, mass spectrometry-friendly mobile phase.

The selection of the CSP is often guided by initial screening experiments with a variety of columns to identify the one that provides the best selectivity and resolution for the sibutramine enantiomers.

Once a suitable CSP is selected, the mobile phase composition and flow rate are optimized to fine-tune the separation. For sibutramine analysis, reversed-phase conditions are common.

A study utilizing a Chiralcel OD column employed a mobile phase consisting of n-hexane, 2-propanol, and diethylamine in a ratio of 95:5:0.1 (v/v/v) at a flow rate of 1 mL/min. researchgate.net Another method using an Astec® CHIROBIOTIC® V2 column used a mobile phase of 15 mM ammonium formate in methanol at a flow rate of 1 mL/min. The optimization process involves adjusting the ratio of the organic modifier and aqueous phase (or non-polar and polar solvents in normal phase), as well as the pH and concentration of any additives, to maximize the resolution between the enantiomeric peaks while maintaining reasonable analysis times and good peak shapes. The column temperature is another parameter that can be adjusted to improve separation efficiency. unesp.br

Table 1: HPLC Methods for Sibutramine Analysis

| Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| Symmetry C18 | Phosphate buffer (pH 5.5) and acetonitrile (30:70, v/v) | 1 mL/min | UV at 225 nm | ijrpc.com |

| Chiralcel OD | n-hexane, 2-propanol, and diethylamine (95:5:0.1, v/v/v) | 1 mL/min | Not Specified | researchgate.net |

| Astec® CHIROBIOTIC® V2 | 15 mM ammonium formate in methanol | 1 mL/min | UV at 230 nm | |

| Waters Symmetry® C18 | Sodium phosphate buffer (pH 2.5) and methanol (30:70, v/v) | 1.0 mL/min | UV at 225 nm | unesp.br |

| Zorbax SB-C18 | 5 mM ammonium formate:acetonitrile (10:90, v/v) | 0.6 mL/min | MS/MS | nih.gov |

Selection and Optimization of Chiral Stationary Phases

Capillary Electrophoresis (CE) for Chiral Separation and Quantification.koreascience.krscielo.brnih.gov

Capillary electrophoresis has emerged as a powerful and efficient alternative to HPLC for the chiral separation of sibutramine. koreascience.krscielo.brnih.gov Its advantages include high separation efficiency, short analysis times, and low consumption of solvents and chiral selectors. scielo.br The principle of chiral CE separation of sibutramine relies on the differential interaction of its enantiomers with a chiral selector added to the background electrolyte (BGE).

Cyclodextrins (CDs) are the most commonly used chiral selectors for the enantioseparation of sibutramine in CE due to their ability to form inclusion complexes with the analyte enantiomers. koreascience.krscielo.br A variety of native and derivatized cyclodextrins have been investigated.

Screening of Cyclodextrins : A comprehensive screening of different cyclodextrins is the initial step. scielo.br Studies have explored neutral CDs like methyl-β-cyclodextrin (M-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), as well as anionic CDs like carboxymethyl-β-cyclodextrin (CM-β-CD) and randomly methylated-β-cyclodextrin (RAMEB). koreascience.krscielo.br Chiral interactions have been observed with RAMEB, HP-β-CD, and CM-β-CD. scielo.br Both M-β-CD and CM-β-CD have been successfully used to separate sibutramine enantiomers. koreascience.kr

Optimization of Chiral Selector Concentration : The concentration of the chiral selector significantly impacts the resolution. For instance, with randomly methylated β-CD (RAMEB), the chiral resolution increased as the concentration was raised from 1 to 10 mmol L-1, but decreased at concentrations above 15 mmol L-1. scielo.br Therefore, a concentration of 10 mmol L-1 RAMEB was determined to be optimal for baseline separation. scielo.br In another study, the resolution with methyl-β-cyclodextrin (MCD) increased up to a concentration of 5 mM, after which it decreased. researchgate.net

The separation performance in chiral CE is highly dependent on several instrumental and buffer parameters, which must be carefully optimized.

Buffer pH and Concentration : The pH of the background electrolyte affects the charge of the analyte and the electroosmotic flow (EOF). scielo.br For sibutramine, a pH range of 2.0 to 7.0 is generally suitable for detection. scielo.br Optimal peak shape has been achieved at a pH of 4.5 using a phosphate buffer. scielo.br In another study, a mixed buffer of 20 mM phosphate and 10 mM citrate at pH 4.3 was effective with methyl-β-cyclodextrin. koreascience.kr A higher buffer concentration can improve separation but may also lead to increased current and Joule heating. A 50 mmol L-1 phosphate buffer has been found to be effective. scielo.br

Applied Voltage : The applied voltage influences migration times and resolution. An increase in voltage generally leads to shorter analysis times. The resolution of sibutramine enantiomers was found to increase with voltage from 15 to 25 kV, with no further improvement at 30 kV. koreascience.kr Thus, 25 kV was chosen as the optimal working voltage in that particular study. koreascience.kr Another study identified 15 kV as the optimal voltage. scielo.br

Temperature : Temperature affects the viscosity of the buffer, the mobility of the ions, and the stability of the inclusion complexes between the analyte and the chiral selector. A lower temperature of 15 °C was found to be optimal in one study, while another used 25 °C. koreascience.krscielo.br The effect of temperature on the enantiomeric signal separation has also been investigated in NMR studies, with an optimum temperature of 10°C identified for distinguishing the enantiomers with M-β-CD. nih.gov

Table 2: Optimized Capillary Electrophoresis Conditions for Sibutramine Enantioseparation | Parameter | Condition 1 | Condition 2 | Condition 3 | Reference | | :--- | :--- | :--- | :--- | :--- | | Chiral Selector | 10 mmol L-1 RAMEB | 5 mM Methyl-β-cyclodextrin | 10 mM Methyl-β-cyclodextrin | scielo.br | koreascience.kr | nih.gov | | Buffer | 50 mmol L-1 phosphate | 20 mM phosphate/10 mM citrate | 50 mM phosphate | scielo.br | koreascience.kr | nih.gov | | pH | 4.5 | 4.3 | 3.0 | scielo.br | koreascience.kr | nih.gov | | Voltage | 15 kV | 25 kV | Not Specified | scielo.br | koreascience.kr | nih.gov | | Temperature | 15 °C | 25 °C | 10 °C | scielo.br | koreascience.kr | nih.gov | | Detection | UV at 220 nm | UV at 223 nm | Not Specified | scielo.br | koreascience.kr | nih.gov |

Screening and Optimization of Chiral Selectors (e.g., Cyclodextrins)

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages in speed and efficiency over traditional high-performance liquid chromatography (HPLC). chromatographyonline.comresearchgate.net Its application in resolving the enantiomers of sibutramine is a significant advancement in the analytical chemistry of this compound.

SFC utilizes a mobile phase, typically carbon dioxide, above its critical temperature and pressure, which exhibits properties of both a liquid and a gas. chromatographyonline.com This results in low viscosity and high diffusivity, allowing for faster separations and reduced analysis times. chromatographyonline.comresearchgate.net For chiral separations, the choice of the chiral stationary phase (CSP) is critical. chromatographyonline.com Polysaccharide-based CSPs are commonly employed in chiral SFC. afmps.be

Research has demonstrated the successful enantioseparation of various pharmaceutical compounds using SFC. chromatographyonline.comresearchgate.net The technique's ability to provide complementary selectivity to LC makes it a valuable tool in chiral analysis. chromatographyonline.com In the context of sibutramine, SFC methods can be developed to effectively separate the (S)- and (R)-enantiomers, which is crucial given their potentially different pharmacological and toxicological profiles. The optimization of parameters such as the organic modifier, temperature, and back pressure is key to achieving baseline resolution. afmps.be

Key Advantages of SFC for Chiral Resolution:

Speed: Faster analysis times compared to HPLC. chromatographyonline.comresearchgate.net

Efficiency: High chromatographic efficiency. chromatographyonline.com

Green Chemistry: Reduced use of toxic organic solvents. chromatographyonline.com

Complementary Selectivity: Offers different selectivity compared to LC. chromatographyonline.com

Mass Spectrometry (MS) Applications in Metabolite Identification and Quantification

Mass spectrometry (MS) is a cornerstone in the study of drug metabolism, providing unparalleled sensitivity and specificity for the identification and quantification of metabolites in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of sibutramine and its metabolites. scirp.orgscispace.comresearchgate.net This method combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. Sibutramine is known to be rapidly metabolized in the body to active N-mono-desmethylsibutramine (metabolite 1) and N-di-desmethylsibutramine (metabolite 2). scirp.org

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, often on a C18 column. scispace.com The separated analytes are then introduced into the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI) in positive mode. scirp.org Multiple reaction monitoring (MRM) is a common acquisition mode used for quantification, where specific precursor-to-product ion transitions are monitored for the parent drug and its metabolites. scispace.comresearchgate.net This provides high selectivity and sensitivity, even in complex matrices like plasma. scirp.orgresearchgate.net For instance, the transition m/z 279.9 → 124.8 is often used for sibutramine. scispace.com

The structural characterization of unknown metabolites can be achieved by analyzing the full-scan and product ion spectra obtained from the MS/MS analysis. researchgate.net

Table 1: LC-MS/MS Parameters for Sibutramine and Metabolite Analysis

| Parameter | Value | Reference |

|---|---|---|

| Chromatographic Column | Merck, Purospher RP-18e (30 mm × 4.0 mm, 3 μm) | scirp.org |

| Mobile Phase | Acetonitrile and 2 mM ammonium acetate in 0.1% formic acid | scispace.com |

| Ionization Mode | Positive Electrospray Ionization (ESI) | scirp.org |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | scispace.com |

| Sibutramine Transition | m/z 279.9 → 124.8 | scispace.com |

| N-desmethylsibutramine Transition | m/z 266.0 → 124.8 | scispace.com |

| N,N-didesmethylsibutramine Transition | m/z 252.1 → 125.0 | scispace.com |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the confident identification of compounds. nih.govnih.gov This technique can distinguish between molecules with very similar nominal masses but different elemental compositions. Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry are common HRMS platforms. nih.gov

In the context of sibutramine analysis, HRMS can be used for screening and confirming the presence of the parent drug and its derivatives in various samples. chrom-china.comdto-innovators.it A study utilizing HPLC-Q/Orbitrap HRMS for the analysis of sibutramine and its derivatives reported mass accuracy errors of less than 1x10-6. chrom-china.com This high level of accuracy allows for the generation of a molecular formula for an unknown compound, significantly aiding in its identification. dto-innovators.it

Table 2: HRMS for Sibutramine Analysis

| Technique | Key Feature | Application | Reference |

|---|---|---|---|

| HPLC-Q/Orbitrap HRMS | High mass accuracy (< 1x10-6 error) | Rapid screening and quantitative analysis of sibutramine and its derivatives in health food. | chrom-china.com |

| Q-TOF LC/MS | Accurate mass and isotopic pattern analysis | Detection of sibutramine in herbal extracts. | dto-innovators.it |

Fragmentation Pathway Elucidation via MSn (Multiple Stage Mass Spectrometry)

Multiple-stage mass spectrometry (MSn) is a powerful tool for elucidating the fragmentation pathways of molecules. researchgate.netnih.gov This technique involves isolating a specific ion and then subjecting it to further fragmentation, a process that can be repeated multiple times (MS3, MS4, etc.). By analyzing the resulting fragment ions, a detailed picture of the molecule's structure and fragmentation behavior can be constructed. researchgate.netdokumen.pub

For sibutramine, MSn studies, often performed using ion trap or hybrid quadrupole time-of-flight (Q-TOF) mass spectrometers, have been instrumental in proposing and verifying its fragmentation pathways. researchgate.net These studies have revealed that the fragmentation of sibutramine involves complex mechanisms, including hydrogen rearrangement and methyl migration. researchgate.net Understanding these pathways is crucial for the confident identification of sibutramine and its metabolites in various samples. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules, and it plays a critical role in determining the stereochemistry and purity of chiral compounds like this compound. nih.govlibretexts.orgmdpi.com

1H-NMR Chiral Discrimination with Chiral Solvating Agents

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs), provides a method for the discrimination of enantiomers. nih.govcore.ac.uk CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of a chiral analyte. core.ac.uk This interaction leads to different chemical shifts for the corresponding protons of the two enantiomers in the ¹H-NMR spectrum, allowing for their differentiation and quantification. nih.gov

For sibutramine, cyclodextrin derivatives, such as methyl-β-cyclodextrin (M-β-CD), have been successfully used as chiral selectors in ¹H-NMR studies. nih.govresearchgate.net The interaction between the host (M-β-CD) and the guest (sibutramine enantiomers) results in the separation of signals in the NMR spectrum. nih.gov Research has shown that the N-methyl proton peaks of sibutramine are particularly useful for chiral discrimination due to their singlet nature. nih.govresearchgate.net

One study demonstrated that at an optimal condition of 0.5 mg/mL of sibutramine and 10 mg/mL of M-β-CD at 10°C, it was possible to distinguish as little as 0.5% of the (S)-enantiomer in a sample of the (R)-enantiomer using a 600 MHz ¹H-NMR spectrometer. nih.govresearchgate.net The host-guest interaction and the structure of the inclusion complex can be further investigated using 2D NMR techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy). nih.gov

Table 3: ¹H-NMR Chiral Discrimination of Sibutramine

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Chiral Solvating Agent | Methyl-β-cyclodextrin (M-β-CD) | Enantiomeric signal separation | nih.govresearchgate.net |

| Spectrometer Frequency | 600 MHz | Clear discrimination of enantiomers | nih.govresearchgate.net |

| Optimal Concentration | 0.5 mg/mL Sibutramine, 10 mg/mL M-β-CD | Distinguishment of 0.5% of S-sibutramine in R-sibutramine | nih.govresearchgate.net |

| Optimal Temperature | 10°C | Enhanced enantiomer signal separation | nih.govresearchgate.net |

| Diagnostic Signal | N-methyl proton peaks (at ~2.18 ppm) | Selected for quantification due to being a singlet | nih.govresearchgate.net |

2D-NMR Techniques for Structural Confirmation

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Techniques such as COSY, HSQC, and HMBC provide through-bond connectivity information, confirming the molecular framework.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, revealing neighboring protons within the molecule. For instance, COSY spectra can confirm the correlations within the cyclobutyl and methylbutyl moieties of the sibutramine structure. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is essential for assigning the proton signals to their corresponding carbon atoms in the this compound molecule.

Studies on sibutramine analogues have demonstrated the utility of these 2D-NMR techniques in definitively assigning all proton and carbon signals, even differentiating between closely related structures. jfda-online.comscispace.com For example, the correlation between specific protons and quaternary carbons in the HMBC spectrum is a key confirmation of the molecular skeleton. jfda-online.com

Spectroscopic Methods for Solid-State Characterization

The physical properties of this compound in its solid form are critical for formulation and stability studies. Various spectroscopic and thermal analysis methods are used for this characterization.

FTIR and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of this compound.

FTIR Spectroscopy: FTIR has been used in combination with DFT calculations to study the monohydrate and anhydrous forms of sibutramine hydrochloride. researchgate.net This approach helps in identifying the vibrational bands associated with the water molecules and understanding the dynamics within the crystal lattice. researchgate.net Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFT) has also been employed to assess the compatibility of sibutramine hydrochloride with various pharmaceutical excipients, showing no evidence of chemical modifications in physical mixtures. akjournals.com

Raman Spectroscopy: This technique can be used for the detection and chemical profiling of sibutramine in various samples. bmj.com

Thermal analysis techniques like DSC and TGA are fundamental in determining the thermal properties of this compound.

DSC: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and to study the thermal decomposition of sibutramine hydrochloride monohydrate. akjournals.comnih.gov Studies have shown a melting point for sibutramine hydrochloride at approximately 191-192°C. uad.ac.idnih.gov DSC is also a valuable tool for evaluating the compatibility of the drug with pharmaceutical excipients by detecting physical interactions. akjournals.comnih.gov For instance, DSC thermograms have indicated physical interactions between sibutramine and excipients like magnesium stearate. akjournals.com

TGA: TGA measures the change in mass of a sample as a function of temperature. It is used to monitor the dehydration process of sibutramine hydrochloride monohydrate, which has been shown to occur upon heating. nih.gov TGA, in conjunction with DSC, provides a comprehensive thermal profile of the compound. akjournals.com

Table 1: Thermal Analysis Data for Sibutramine Hydrochloride

| Parameter | Value | Technique | Reference(s) |

|---|---|---|---|

| Melting Point | 191-192 °C | DSC | uad.ac.idnih.gov |

| Dehydration Temperature | 140 °C (for 15 min) | TG/DSC | nih.gov |

| Activation Energy (Ea) - N2 atmosphere | 96.06 kJ mol⁻¹ (isothermal) | TGA | akjournals.com |

| Activation Energy (Ea) - N2 atmosphere | 96.56 kJ mol⁻¹ (non-isothermal) | TGA | akjournals.com |

| Activation Energy (Ea) - Air atmosphere | 101.43 kJ mol⁻¹ (isothermal) | TGA | akjournals.com |

| Activation Energy (Ea) - Air atmosphere | 98.22 kJ mol⁻¹ (non-isothermal) | TGA | akjournals.com |

Solid-State NMR (ssNMR) is a non-destructive technique that provides detailed information about the local structure and dynamics of materials in the solid state, which is particularly useful for characterizing different crystalline and amorphous forms. mdpi.comnih.gov

Studies have utilized ¹³C ssNMR to characterize sibutramine in its different crystalline environments, including the hydrochloride salt and the free base. nih.gov This technique can distinguish between different solid forms that may appear similar by other methods like powder X-ray diffraction. nih.gov Furthermore, ³⁵Cl ssNMR has emerged as a powerful tool for fingerprinting hydrochloride salts of active pharmaceutical ingredients, allowing for the identification of solid phases and detection of polymorphs even within dosage forms, without interference from excipients. rsc.org

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Electrochemical Methods for Detection and Quantification in Research Matrices

Electrochemical methods offer sensitive and rapid approaches for the detection and quantification of this compound in various samples.

Voltammetry: Differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are commonly employed techniques. A method using DPV at a hanging mercury drop electrode was developed for determining sibutramine-HCl in pharmaceutical formulations and beverages. scielo.brresearchgate.net This method demonstrated a reversible electrochemical behavior with a detection limit of 0.4 mg L⁻¹. scielo.brresearchgate.net More recently, environmentally-friendly modified glassy carbon electrodes and boron-doped diamond electrodes have been used. rsc.orgresearchgate.net

Paper-Based Electrochemical Devices (ePADs): To facilitate on-site analysis, cost-effective ePADs have been developed for the direct detection of sibutramine. rsc.orgrsc.org These devices utilize screen-printed electrodes and square-wave voltammetry, offering a linear range of 2.51 to 83.7 mg L⁻¹ and a detection limit of 2.46 mg L⁻¹. rsc.org

Table 2: Performance of Electrochemical Methods for Sibutramine Detection

| Method | Electrode | Linear Range | Detection Limit | Reference(s) |

|---|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | Hanging Mercury Drop Electrode | 1.4 - 33.3 mg L⁻¹ | 0.4 mg L⁻¹ | scielo.brresearchgate.net |

| Square Wave Voltammetry (SWV) | Paper-Based Electrochemical Device (ePAD) | 2.51 - 83.7 mg L⁻¹ | 2.46 mg L⁻¹ | rsc.org |

| Square Wave Adsorptive Stripping Voltammetry (SWAdSV) | Porous Graphene Ink-modified Glassy Carbon Electrode | 0.015 - 50 µg mL⁻¹ | 5 ng mL⁻¹ | researchgate.net |

| Square Wave Voltammetry (SWV) | Boron-Doped Diamond Electrode | 5 - 50 mg L⁻¹ | 0.08 - 1.94 mg L⁻¹ | researchgate.net |

Near-Infrared (NIR) Spectroscopy for Quantitative Analysis in Research Formulations

NIR spectroscopy is a rapid, non-destructive analytical technique well-suited for the quantitative analysis of active pharmaceutical ingredients in formulations. iris-eng.commdpi.com

This method has been successfully applied to detect and quantify sibutramine as an adulterant in herbal medicines. nih.govresearchgate.net By using multivariate calibration techniques such as Partial Least Squares (PLS) regression, NIR spectroscopy can quantify sibutramine content with a root mean square error of prediction (RMSEP) as low as 0.2% w/w. nih.gov The technique's ability to perform analysis with minimal to no sample preparation makes it highly efficient for quality control and screening purposes in a research setting. iris-eng.comnih.gov The spectral range of 900 nm to 1700 nm is often utilized, offering a good balance of versatility and the ability to work with various sample forms. iris-eng.com

Structure-activity Relationship Sar Studies and Analog Design

Design and Synthesis of (S)-Sibutramine Analogues with Modulated Structures

The synthesis of sibutramine analogues has been an area of active research, aimed at exploring the chemical space around the parent molecule to understand and modify its activity. Synthetic strategies have focused on modifying key parts of the sibutramine scaffold, including the aromatic ring, the cyclobutyl group, and the amine side chain.

A key aspect of sibutramine's structure is its N,N-dimethyl-1-cyclobutyl-4-chlorophenethylamine core. jianbeibio.com Synthetic routes often begin from precursors like 4-chlorophenylacetonitrile. rsc.org One convenient method involves a one-pot conversion of 4-chlorophenylacetonitrile into 3-hydroxycyclobutanecarbonitrile, a key intermediate for creating hydroxylated analogues. rsc.org Tandem Grignard-reduction reactions on 1-(4-chlorophenyl)cyclobutanecarbonitrile are also pivotal steps in the synthesis. rsc.org

Several specific strategies for creating analogues have been reported:

Derivatives at the Aromatic Ring: A novel derivative, 4-((4-(1-(1-(dimethylamino)-3-methylbutyl)cyclobutyl)phenyl) amino)phenol, was synthesized by reacting sibutramine with 4-aminophenol. ijmps.orgresearchgate.net This modification aimed to alter the compound's properties by replacing the chloro group with a larger, more polar substituent. ijmps.org

Hydroxylated Analogues: Methods have been developed for the stereoselective synthesis of 2-hydroxy derivatives of sibutramine and its primary and secondary amine metabolites (desmethylsibutramine and didesmethylsibutramine). google.com One approach utilizes l-(4-chlorophenyl)-cyclobutanecarboxaldehyde and a sulfinamide to create hydroxylated intermediates. google.com The ability to tune the reaction solvent (e.g., CH2Cl2 vs. THF) allows for controlled diastereoselectivity in the addition of Grignard reagents, enabling the preparation of all four stereoisomers of hydroxylated sibutramine derivatives. acs.org

Sulphonate Analogues: To create derivatives with different salt forms and potentially altered physicochemical properties, a preparation method for sulfonates of sibutramine analogues has been described. google.com This method avoids the use of tetrahydrofuran (THF), making it more suitable for industrial-scale production. google.com

Demethylated Metabolites: The major human metabolites, N-desmethylsibutramine (M1) and N,N-didesmethylsibutramine (M2), are themselves key analogues. rsc.org Their synthesis is crucial for pharmacological studies and can be achieved through demethylation of the parent compound. researchgate.net

These synthetic efforts provide a library of compounds that are essential for probing the SAR of sibutramine and for identifying which molecular modifications influence potency and selectivity at monoamine transporters.

Identification of Key Pharmacophoric Elements for Transporter Interaction

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For (S)-Sibutramine, the key pharmacophoric elements responsible for its interaction with monoamine transporters (SERT, NET, and DAT) can be inferred from its structure and the SAR of its analogues.

The critical components of the sibutramine pharmacophore are:

Substituted Phenethylamine Core: This is a classic feature of many monoamine reuptake inhibitors. The 4-chlorophenyl group provides essential structural rigidity and contributes significantly to the binding affinity for the transporters. jianbeibio.com

Tertiary/Secondary/Primary Amine: The amine group is fundamental for activity. In its protonated state, it is believed to form a key ionic interaction with a conserved aspartate residue within the binding sites of the monoamine transporters. The progressive demethylation from the tertiary amine in sibutramine to the secondary amine (M1) and primary amine (M2) significantly increases potency. researchgate.netdrugbank.comnih.gov

Cyclobutyl Group: This bulky, lipophilic group attached to the α-carbon of the phenethylamine core introduces unique steric properties. jianbeibio.com It plays a crucial role in molecular recognition and selectivity, differentiating sibutramine from other phenethylamine-based compounds. jianbeibio.com

Chiral Center: The α-carbon, where the cyclobutyl ring and the isobutyl group are attached, is a chiral center. jianbeibio.com The specific three-dimensional orientation of these groups is critical for optimal interaction with the chiral environment of the transporter binding pocket.

Computational pharmacophore modeling has also been applied. One study identified sibutramine as a substrate for a drug/proton-antiporter in the human brain, with the pharmacophore model mimicking the potential molecular recognition points within the transporter. nih.govresearchgate.net Such models often define key features like hydrogen bond acceptors/donors and hydrophobic regions that correspond to the amine, aromatic ring, and alkyl components of the sibutramine structure.

Influence of Stereochemistry on Activity and Selectivity Profiles

(S)-Sibutramine hydrochloride is a single enantiomer of a chiral molecule. nih.gov Stereochemistry plays a decisive role in the pharmacological activity of sibutramine and its metabolites, as the biological targets (transporters, enzymes) are themselves chiral. jianbeibio.comnih.gov

The pharmacological activity resides predominantly in the metabolites, and studies comparing the individual enantiomers of these metabolites have revealed significant differences. Research has consistently shown that the (R)-enantiomers of both desmethylsibutramine (M1) and didesmethylsibutramine (M2) are pharmacologically more potent than their corresponding (S)-enantiomers. wikipedia.orgnih.gov Specifically, the (R)-enantiomers exhibit significantly greater anorectic effects in animal models. wikipedia.orgnih.gov

This enantioselective behavior underscores the importance of a precise three-dimensional fit between the drug molecule and its binding site on the monoamine transporters. jianbeibio.com The specific spatial arrangement of the cyclobutyl ring, the 4-chlorophenyl group, and the amine side chain in the (R)-enantiomers allows for a more favorable interaction with the transporter's binding pocket compared to the (S)-enantiomers. While the parent compound is administered as the (S)-enantiomer in this specific case, its metabolism produces both (R)- and (S)-enantiomers of the active metabolites, with the (R)-forms being the primary drivers of the pharmacological effect. nih.gov The use of a single enantiomer drug can lead to more selective pharmacological profiles and simpler pharmacokinetics. nih.gov

Rational Design of Metabolite-Based Research Probes

The active metabolites of sibutramine, M1 and M2, and their derivatives serve as valuable research probes for investigating the compound's mechanism of action and metabolic pathways. The rational design of these probes is based on a detailed understanding of sibutramine's biotransformation.

Sibutramine undergoes extensive metabolism, primarily through N-demethylation by the cytochrome P450 3A4 (CYP3A4) enzyme to form M1 and M2. drugbank.comfda.gov These active metabolites are further metabolized through hydroxylation and conjugation. drugbank.comnih.gov A detailed analysis of human urine has identified not only M1 and M2 but also eight phase-II metabolites, including carbamoyl glucuronides of M1, M2, and their hydroxylated analogues. nih.gov

This knowledge allows for the targeted synthesis of specific metabolites to be used as research tools:

Synthesized M1 and M2: The chemical synthesis of pure M1 and M2 allows researchers to directly study their pharmacology without the confounding presence of the parent compound or other metabolites. rsc.orgresearchgate.netnih.gov This is crucial for accurately determining their potency and selectivity at individual monoamine transporters.

Labeled Compounds: The development of radiolabeled versions of sibutramine and its metabolites is essential for pharmacokinetic studies, including determining tissue distribution and transporter occupancy. fda.govnih.gov For example, PET studies using tracers like (11)C-DASB have been used to measure serotonin transporter (SERT) occupancy in the human brain after sibutramine administration, providing a direct link between plasma metabolite concentrations and target engagement. nih.gov

By designing and synthesizing these specific molecular probes, researchers can deconstruct the complex pharmacology of (S)-Sibutramine, attributing specific effects to individual metabolic species and elucidating the full cascade of its biological activity.

Theoretical and Computational Chemistry Studies

Molecular Docking and Dynamics Simulations of (S)-Sibutramine with Neurotransmitter Transporters

(S)-Sibutramine's pharmacological effects are primarily mediated through its active metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2). drugbank.comfda.gov These metabolites are potent inhibitors of the norepinephrine transporter (NET) and the serotonin transporter (SERT), and to a lesser extent, the dopamine transporter (DAT). drugbank.commedchemexpress.com Molecular docking and dynamics simulations are crucial computational techniques used to predict and analyze the binding orientation and affinity of these molecules within the transporter binding sites.

While the parent compound, sibutramine, is a weak reuptake inhibitor in vitro, its metabolites M1 and M2 potently inhibit the reuptake of norepinephrine and serotonin. fda.govnih.gov In human brain tissue, M1 and M2 also inhibit dopamine reuptake, but with a potency that is approximately three times lower than for SERT or NET inhibition. drugbank.comfda.gov Positron Emission Tomography (PET) studies using tracers like ¹¹C-DASB have been conducted in humans to quantify the occupancy of SERT by sibutramine and its metabolites in the brain. nih.govnih.gov These studies revealed a modest mean SERT occupancy of about 30% at clinical doses, with wide variability among individuals (15-46%). nih.govnih.gov The occupancy levels were positively correlated with the plasma concentration of the M2 metabolite. nih.govresearchgate.net

Molecular docking simulations help to elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the (S)-enantiomers of the active metabolites and key amino acid residues in the binding pockets of SERT and NET. Molecular dynamics simulations further refine these models by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding. These computational approaches are indispensable for explaining the molecular basis for the dual inhibition of SERT and NET, which is believed to be essential for sibutramine's therapeutic effect. nih.gov

Transporter Inhibition Profile of Sibutramine and its Metabolites

| Compound | Target Transporter | Inhibition Potency | Reference |

|---|---|---|---|

| Sibutramine | SERT and NET | Weak in vitro | drugbank.comnih.gov |

| Metabolite M1 (mono-desmethylsibutramine) | SERT and NET | Potent | drugbank.comfda.gov |

| Metabolite M2 (di-desmethylsibutramine) | SERT and NET | Potent | drugbank.comfda.gov |

| Metabolites M1 and M2 | DAT | ~3-fold lower potency than for SERT/NET | drugbank.comfda.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the fundamental properties of the sibutramine molecule. These studies provide detailed information about its electronic structure, stability, and reactivity.

One theoretical study utilized DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set to model the solubility and stability of sibutramine in the gas phase and in various solvents like water and a series of alcohols. researchgate.net Such calculations help in understanding how the molecule interacts with its environment at an electronic level. The polarisable continuum model (PCM) was successfully used to reproduce experimental solubility data, demonstrating the predictive power of these theoretical methods. researchgate.net

Other research has combined DFT calculations with experimental techniques like FTIR and NMR spectroscopy to monitor the solid-state dynamics of sibutramine hydrochloride. science.gov Furthermore, DFT has been used to analyze the electronic structure and phonon spectrum of the compound. science.gov Advanced analyses, such as the Natural Bonding Orbital (NBO) analysis, have been performed to understand intramolecular electronic interactions and their stabilization energies. science.gov These calculations can also determine key electronic properties like the electrostatic potential and total electron density, which are critical for predicting how the molecule will interact with biological targets. science.gov

Application of Quantum Chemical Methods to Sibutramine

| Computational Method | Property Studied | Key Findings/Applications | Reference |

|---|---|---|---|

| DFT (B3LYP/6-311++G(d,p)) | Solubility and Stability | Successfully reproduced experimental solubility in various solvents using the polarisable continuum model. | researchgate.net |

| DFT Calculations | Solid-State Dynamics | Used in conjunction with FTIR and NMR to monitor changes. | science.gov |

| DFT Calculations | Electronic Structure | Investigated electronic structure and phonon spectrum. | science.gov |

| Natural Bonding Orbital (NBO) Analysis | Intramolecular Interactions | Analyzed electronic interactions and stabilization energies. | science.gov |

Conformational Analysis and Energy Landscapes of (S)-Sibutramine and its Metabolites

The three-dimensional shape, or conformation, of (S)-Sibutramine and its active metabolites is critical for their biological activity. Conformational analysis is a computational process that explores the different spatial arrangements of a molecule and their corresponding energy levels to identify the most stable (lowest energy) conformations.

The conformational flexibility of sibutramine and its metabolites allows them to adopt the optimal geometry to fit into the binding sites of neurotransmitter transporters. Computational studies have noted that the hydration of sibutramine hydrochloride can induce a change in the conformation of the sibutramine cation, highlighting the influence of the local environment on the molecule's structure. science.gov

In the context of drug design, generating multiple conformers is a standard and essential step. For instance, in the development of pharmacophore models, a large number of possible conformers (e.g., up to 50 per protomer) are generated and evaluated to identify the common structural features responsible for biological activity. nih.gov Understanding the conformational energy landscape—a map of all possible conformations and their energies—is key to identifying the specific "bioactive" conformation that the molecule adopts when it binds to its target. While detailed energy landscape studies for sibutramine were not prominent in the search results, the mention of conformational energy calculations underscores their importance in theoretical analyses. scribd.com

Ligand-Based and Structure-Based Computational Drug Design Approaches

Computational drug design strategies are broadly categorized as either ligand-based or structure-based. Both have been relevant in the study of sibutramine and the development of related compounds.

Ligand-based drug design is utilized when the 3D structure of the biological target is unknown. nih.gov It relies on analyzing a series of molecules known to be active to derive a model that explains their activity. nih.govmdpi.com Pharmacophore modeling is a key technique in this area. A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. In one study, pharmacophore models were successfully used to predict that sibutramine is a substrate for a specific drug/proton-antiporter at the blood-brain barrier. nih.gov Quantitative Structure-Activity Relationship (QSAR) is another powerful ligand-based method that correlates variations in the chemical structure of compounds with changes in their biological activity. nih.gov

Structure-based drug design uses the known 3D structure of the target protein to design or identify potential ligands. This approach would involve docking libraries of compounds into the crystal structures of SERT or NET to find new potential inhibitors. The design of novel sibutramine derivatives, followed by in-silico prediction of their properties like absorption, distribution, metabolism, and excretion (ADME), is an example of applying these design principles. ijmps.org Such studies have aimed to create new molecules with potentially improved characteristics, such as better bioavailability or different metabolic profiles. ijmps.org The discovery and structural elucidation of new sibutramine analogues found in supplements also provide a foundation for further structure-based design efforts. nih.govresearchgate.net

Computational Drug Design Approaches Related to Sibutramine

| Design Approach | Technique | Application/Example | Reference |

|---|---|---|---|

| Ligand-Based | Pharmacophore Modeling | Predicted sibutramine as a substrate for a drug/proton-antiporter. | nih.gov |

| Ligand-Based | QSAR | General method to correlate structure with activity for a series of compounds. | nih.gov |

| Structure-Based / In-Silico Screening | Molecular Docking | Used to predict binding modes of ligands to target proteins like SERT/NET. | yok.gov.tr |

| In-Silico Design | ADME Prediction | Designed novel sibutramine derivatives and computationally predicted their bioavailability and drug-likeness. | ijmps.org |

Regulatory and Research Landscape Context

Classification and Control Status of (S)-Sibutramine as a Research Chemical